molecular formula C15H20N6O2S2 B11001596 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11001596
M. Wt: 380.5 g/mol
InChI Key: BUWAPVUOSLPHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound with a unique structure that includes a pyridazinone ring, a thiomorpholine moiety, and a thiadiazole ring

Preparation Methods

The synthesis of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyridazinone ring through cyclization reactions, followed by the introduction of the thiomorpholine and thiadiazole groups through nucleophilic substitution and condensation reactions. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes such as continuous flow synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for diseases where modulation of specific molecular targets is beneficial.

    Industry: As a precursor for the synthesis of materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone ring may interact with the active site of enzymes, while the thiomorpholine and thiadiazole groups may enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyridazinone derivatives, thiomorpholine-containing molecules, and thiadiazole-based compounds. What sets 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide apart is its unique combination of these three functional groups, which may confer distinct chemical and biological properties. Similar compounds include:

  • Pyridazinone derivatives
  • Thiomorpholine-containing molecules
  • Thiadiazole-based compounds

Biological Activity

The compound 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a pyridazine derivative characterized by its unique structural features, which include a thiomorpholine and a thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains.

The molecular formula of the compound is C14H17N5O2S2C_{14}H_{17}N_{5}O_{2}S_{2}, with a molecular weight of approximately 351.45 g/mol. It exhibits a complex arrangement of functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₇N₅O₂S₂
Molecular Weight351.45 g/mol
CAS Number1324076-49-4

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the thiomorpholine group is believed to enhance the antibacterial activity by improving membrane permeability or acting on specific bacterial targets.

Case Study:
In a comparative study, derivatives structurally similar to the target compound were tested against a panel of microorganisms. Results showed that compounds containing morpholine or thiomorpholine rings exhibited moderate to high activity against Gram-positive and Gram-negative bacteria. Specifically, modifications in the side chains significantly influenced the potency against Klebsiella pneumoniae and Enterococcus faecalis .

The precise mechanism through which This compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial metabolism or viral replication pathways.

Properties

Molecular Formula

C15H20N6O2S2

Molecular Weight

380.5 g/mol

IUPAC Name

2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H20N6O2S2/c1-10(2)14-17-18-15(25-14)16-12(22)9-21-13(23)4-3-11(19-21)20-5-7-24-8-6-20/h3-4,10H,5-9H2,1-2H3,(H,16,18,22)

InChI Key

BUWAPVUOSLPHED-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.